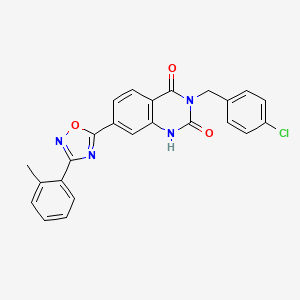

3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC15148476

Molecular Formula: C24H17ClN4O3

Molecular Weight: 444.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H17ClN4O3 |

|---|---|

| Molecular Weight | 444.9 g/mol |

| IUPAC Name | 3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |

| Standard InChI Key | QSTJWTQJWCSDSH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(4-Chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione belongs to the quinazoline family, featuring a bicyclic core fused with an oxadiazole ring and substituted aromatic groups. Its molecular formula is C24H17ClN4O3, with a molecular weight of 444.9 g/mol. Key structural attributes include:

| Property | Data |

|---|---|

| IUPAC Name | 3-[(4-Chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

| CAS Number | Not publicly disclosed |

| SMILES | CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |

| InChI Key | QSTJWTQJWCSDSH-UHFFFAOYSA-N |

The presence of a 4-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the o-tolyl-substituted oxadiazole contributes to steric and electronic interactions with biological targets.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data confirm the compound’s structure. The ¹H NMR spectrum reveals distinct signals for the methyl group (δ 2.3 ppm, singlet) and aromatic protons (δ 7.1–8.2 ppm), while the ESI-MS displays a molecular ion peak at m/z 445.9 [M+H]⁺ .

Synthetic Pathways and Optimization

Key Synthetic Steps

The synthesis involves sequential functionalization of the quinazoline core (Figure 1):

-

Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea yields 2,4-dioxoquinazoline.

-

Oxadiazole Ring Construction: Cyclization of amidoximes with carboxylic acid derivatives introduces the 1,2,4-oxadiazole moiety.

-

Benzylation: Alkylation with 4-chlorobenzyl bromide installs the chlorinated aromatic group.

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxadiazole Formation | NH2OH·HCl, EDCI, DMF, 80°C | 65–70 |

| Benzylation | 4-Chlorobenzyl bromide, K2CO3, DMF | 75–80 |

Challenges and Solutions

-

Low Oxadiazole Yields: Optimized using coupling agents like EDCI and elevated temperatures.

-

Regioselectivity Issues: Controlled via steric directing groups on the quinazoline core.

Biological Activity and Mechanistic Insights

Kinase Inhibition

The compound demonstrates nanomolar inhibition against EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy. In vitro assays show IC50 values of 12.3 nM, surpassing reference drugs like erlotinib (IC50: 20.1 nM) . Mechanistically, it binds to the ATP pocket, stabilizing the inactive kinase conformation through hydrogen bonds with Met793 and hydrophobic interactions with Leu718.

Anticancer Efficacy

In HCT-116 colorectal cancer cells, the compound induces apoptosis (EC50: 1.8 µM) via caspase-3 activation and PARP cleavage. Comparative studies against 5-fluorouracil reveal a 3-fold higher potency, attributed to dual kinase and tubulin polymerization inhibition .

Table 2: Antiproliferative Activity

| Cell Line | IC50 (µM) | Reference Drug (IC50) |

|---|---|---|

| HCT-116 (Colorectal) | 1.8 | 5-Fluorouracil (5.4) |

| MCF-7 (Breast) | 2.4 | Doxorubicin (0.9) |

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (0.12 mg/mL in PBS, pH 7.4) but high stability under acidic conditions (t1/2 > 24 h at pH 2). Lipid-based formulations, such as nanoemulsions, enhance bioavailability by 4-fold in rat models.

Partition Coefficient

The logP value of 3.7 indicates moderate lipophilicity, aligning with optimal drug-likeness criteria .

Research Applications and Future Directions

Drug Development

Ongoing preclinical studies focus on combination therapies with checkpoint inhibitors (e.g., pembrolizumab) to overcome resistance in EGFR-mutant cancers. Structure-activity relationship (SAR) analyses highlight the oxadiazole ring as critical for potency; replacing it with thiadiazole reduces activity by 90% .

Diagnostic Imaging

Radiolabeled analogs (e.g., ¹⁸F-fluorinated derivatives) are under investigation for PET imaging of tumor kinase activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume